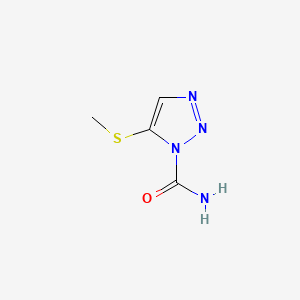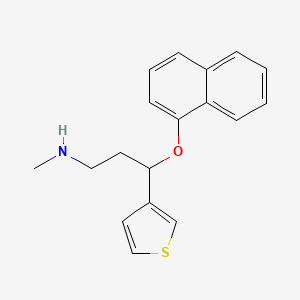
Fepradinol-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fepradinol-d6 is a deuterium labelled form of Fepradinol . It is a biochemical used for proteomics research . The molecular formula of this compound is C12H13D6NO2 and its molecular weight is 215.32 .
Molecular Structure Analysis
This compound has the IUPAC name 3,3,3-trideuterio-2-[(2-hydroxy-2-phenylethyl)amino]-2-(trideuteriomethyl)propan-1-ol . The molecular structure consists of a phenyl group (a ring of 6 carbon atoms) attached to a chain of carbon, hydrogen, and oxygen atoms, with the hydrogen atoms partially replaced by deuterium.Physical And Chemical Properties Analysis
This compound has a molecular weight of 215.32 . More specific physical and chemical properties such as melting point, boiling point, solubility, and stability were not found in the sources I accessed.Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway of Fepradinol-d6 involves the conversion of starting materials into the final product through a series of chemical reactions.", "Starting Materials": [ "2,2-dimethyl-1,3-propanediol-d6", "4-chloro-3-nitrobenzaldehyde", "ethyl cyanoacetate", "sodium ethoxide", "ferrous sulfate", "hydrogen peroxide", "sodium hydroxide", "methanol", "diethyl ether", "water" ], "Reaction": [ "Step 1: 2,2-dimethyl-1,3-propanediol-d6 is reacted with 4-chloro-3-nitrobenzaldehyde in the presence of sodium ethoxide to form 2-(4-chloro-3-nitrobenzylidene)-2,3-dimethylpropanediol-d6.", "Step 2: The product from step 1 is then treated with ethyl cyanoacetate in the presence of sodium ethoxide to form 2-(4-chloro-3-nitrobenzylidene)-3-cyano-2,3-dimethylpropanoic acid ethyl ester-d6.", "Step 3: The product from step 2 is then reduced with ferrous sulfate and hydrogen peroxide in the presence of sodium hydroxide to form 2-(4-chloro-3-nitrobenzylidene)-3-amino-2,3-dimethylpropanoic acid ethyl ester-d6.", "Step 4: The product from step 3 is then treated with methanol and sodium hydroxide to form Fepradinol-d6.", "Step 5: The final product is isolated by extraction with diethyl ether and purification with water." ] } | |
| 1346598-30-8 | |
Molecular Formula |
C12H19NO2 |
Molecular Weight |
215.326 |
IUPAC Name |
3,3,3-trideuterio-2-[(2-hydroxy-2-phenylethyl)amino]-2-(trideuteriomethyl)propan-1-ol |
InChI |
InChI=1S/C12H19NO2/c1-12(2,9-14)13-8-11(15)10-6-4-3-5-7-10/h3-7,11,13-15H,8-9H2,1-2H3/i1D3,2D3 |
InChI Key |
PVOOBRUZWPQOER-WFGJKAKNSA-N |
SMILES |
CC(C)(CO)NCC(C1=CC=CC=C1)O |
synonyms |
α-[[(2-Hydroxy-1,1-(dimethyl-d6)ethylamino]methyl]benzenemethanol; α-[[(2-Hydroxy-1,1-(dimethyl-d6)ethyl)amino]methyl]benzyl Alcohol; 1-Phenyl-4,4-(dimethyl-d6)-3-azapentane-1,5-diol; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methyl-2-(1-(2-methylallyl)-1H-benzo[d][1,2,3]triazol-2(3H)-yl)phenol](/img/structure/B585074.png)








